molecular formula C14H10BrFN2O B3842246 3-bromo-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide

Cat. No.: B3842246
M. Wt: 321.14 g/mol
InChI Key: VMTSXWQAMMCPFF-RQZCQDPDSA-N
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Description

3-bromo-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of benzohydrazides This compound is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a fluorophenyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2-fluorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted benzohydrazides.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The presence of the bromine and fluorine atoms may enhance its binding affinity to certain biological targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(5-nitro-2-furyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(2-fluorophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a lead compound in drug discovery and other applications .

Properties

IUPAC Name

3-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O/c15-12-6-3-5-10(8-12)14(19)18-17-9-11-4-1-2-7-13(11)16/h1-9H,(H,18,19)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTSXWQAMMCPFF-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide
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3-bromo-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide
Reactant of Route 3
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